2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Description
This compound features a 1H-benzimidazole core linked via a sulfanylmethyl (-SCH2-) group to a 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole moiety. Such hybrid structures are often explored for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, due to their ability to interact with biological targets like enzymes or receptors .
Properties
Molecular Formula |
C15H13N5S2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N5S2/c1-20-14(12-7-4-8-21-12)18-19-15(20)22-9-13-16-10-5-2-3-6-11(10)17-13/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
NDBKTUCETVBCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step reactions. One common method includes the condensation of 2-chloromethyl-1H-benzimidazole with 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or triazole rings .
Scientific Research Applications
2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of triazole-benzimidazole hybrids . Below is a detailed comparison with structurally related compounds:
Physicochemical Properties
- Polarity : Methoxy (6m) and thiophene (target compound) groups increase polarity compared to halogenated derivatives (5f, 9c) .
- Thermal Stability : High melting points (e.g., 196–198°C for 6m) correlate with crystalline packing, influenced by rigid triazole and planar benzimidazole cores .
Crystallographic Insights
- Triazole-benzimidazole hybrids often form orthorhombic or monoclinic crystals (), stabilized by hydrogen bonds and π-π interactions. The target compound’s structure may adopt similar packing, as inferred from isostructural derivatives in .
Biological Activity
The compound 2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 269.3 g/mol. The structure features a benzimidazole core linked to a triazole moiety via a sulfanyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.3 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown notable activity against various bacterial strains. A study indicated that derivatives with a benzimidazole nucleus displayed broad-spectrum antibacterial effects, including against Staphylococcus aureus and Escherichia coli .
Case Study:
In vitro tests revealed that certain benzimidazole derivatives had minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/ml against Salmonella typhi, outperforming standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. A specific study highlighted that certain complexes of benzimidazole were effective in sensitizing melanoma cells toward radiation therapy by inducing apoptosis through reactive oxygen species (ROS) generation and subsequent DNA damage .
Mechanism of Action:
The mechanism involves the phosphorylation of p53, leading to cell cycle arrest and activation of caspases, which are crucial for apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Modifications on the thiophenyl and triazole rings can significantly influence the compound's potency and selectivity.
Comparative Analysis with Related Compounds
To illustrate the biological potential of the target compound, a comparative analysis with structurally related compounds is presented in the table below:
| Compound Name | Antimicrobial Activity (MIC μg/ml) | Anticancer Activity |
|---|---|---|
| This compound | TBD | TBD |
| Benzimidazole Derivative A | 50 | Moderate |
| Benzimidazole Derivative B | 25 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
